2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(5-methylpyridin-2-YL)acetamide
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Overview
Description
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(5-methylpyridin-2-YL)acetamide is a complex organic compound that belongs to the class of triazolotriazoles This compound is characterized by its unique structure, which includes a triazolotriazole ring system, a sulfanyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(5-methylpyridin-2-YL)acetamide typically involves multiple steps:
Formation of the Triazolotriazole Ring: The triazolotriazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolotriazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions such as reflux or microwave-assisted heating.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolotriazole derivatives and altered pyridine moieties.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(5-methylpyridin-2-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(5-methylpyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **2-({7-Amino-7H-[1,2,4]
Properties
Molecular Formula |
C11H12N8OS |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(5-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H12N8OS/c1-7-2-3-8(13-4-7)15-9(20)5-21-11-17-16-10-18(12)6-14-19(10)11/h2-4,6H,5,12H2,1H3,(H,13,15,20) |
InChI Key |
ZBIZMVWONOWQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N |
Origin of Product |
United States |
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